Cas no 1806704-54-0 (Methyl 3-(2-cyanoethyl)-5-methylphenylacetate)

メチル3-(2-シアノエチル)-5-メチルフェニルアセテートは、有機合成中間体として重要な化合物です。このエステル誘導体は、フェニルアセテート骨格にシアノエチル基とメチル基が選択的に導入された構造を持ち、医薬品や農薬の合成において有用な中間体となります。特に、シアノ基の反応性を活かしたさらなる変換が可能で、多様な官能基導入の出発材料として優れた特性を示します。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用されています。また、適度な極性を有するため、各種溶媒への溶解性に優れ、反応条件の設定が容易という特長があります。

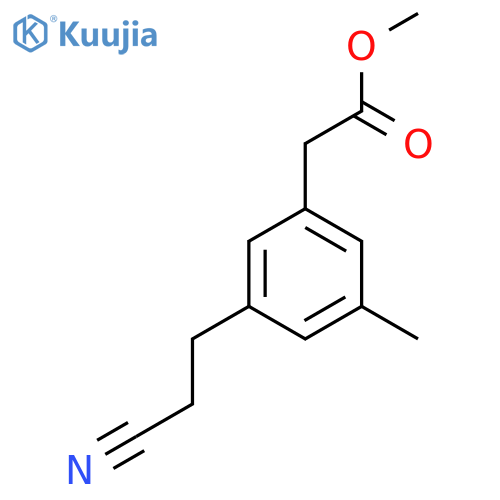

1806704-54-0 structure

商品名:Methyl 3-(2-cyanoethyl)-5-methylphenylacetate

CAS番号:1806704-54-0

MF:C13H15NO2

メガワット:217.263703584671

CID:5005208

Methyl 3-(2-cyanoethyl)-5-methylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(2-cyanoethyl)-5-methylphenylacetate

-

- インチ: 1S/C13H15NO2/c1-10-6-11(4-3-5-14)8-12(7-10)9-13(15)16-2/h6-8H,3-4,9H2,1-2H3

- InChIKey: ANKZRXDDUUKJEZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CC1=CC(C)=CC(=C1)CCC#N)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 50.1

Methyl 3-(2-cyanoethyl)-5-methylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009142-1g |

Methyl 3-(2-cyanoethyl)-5-methylphenylacetate |

1806704-54-0 | 97% | 1g |

1,519.80 USD | 2021-07-06 |

Methyl 3-(2-cyanoethyl)-5-methylphenylacetate 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1806704-54-0 (Methyl 3-(2-cyanoethyl)-5-methylphenylacetate) 関連製品

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬